![molecular formula C18H18N6S B292664 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-ethylhydrazinecarbothioamide](/img/structure/B292664.png)
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-ethylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-ethylhydrazinecarbothioamide, commonly known as DETC, is a compound that has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various studies, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of DETC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the inhibition of cancer cell growth and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects:
DETC has been shown to have various biochemical and physiological effects in the body. Studies have shown that DETC can induce apoptosis, or programmed cell death, in cancer cells. Additionally, DETC has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
DETC has several advantages for laboratory experiments, including its low toxicity and high stability. However, one limitation of DETC is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving DETC. One area of research could focus on the development of more efficient synthesis methods for DETC. Additionally, further studies could be conducted to better understand the mechanism of action of DETC and its potential applications in treating various diseases. Finally, more research could be conducted to explore the potential use of DETC in combination with other compounds for enhanced therapeutic effects.
In conclusion, DETC is a promising compound that has shown potential applications in scientific research. While further research is needed to fully understand its mechanism of action and potential therapeutic uses, the current studies suggest that DETC could be a valuable tool in the fight against cancer and neurodegenerative diseases.
Synthesemethoden
DETC can be synthesized using various methods, including the reaction of ethyl hydrazinecarbothioamide with diphenylamine and triethyl orthoformate. The reaction is carried out at a specific temperature and pressure, and the resulting compound is purified using various techniques.
Wissenschaftliche Forschungsanwendungen
DETC has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DETC has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, DETC has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C18H18N6S |
---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-3-ethylthiourea |
InChI |
InChI=1S/C18H18N6S/c1-2-19-18(25)24-23-17-20-15(13-9-5-3-6-10-13)16(21-22-17)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,19,24,25)(H,20,22,23) |
InChI-Schlüssel |
SDRMXXPTIFDXFD-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NNC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCNC(=S)NNC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Löslichkeit |
1.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.